![molecular formula C14H8O4 B2919029 9-(Prop-2-yn-1-yloxy)furo[3,2-g]chromen-2-one CAS No. 1875054-10-6](/img/structure/B2919029.png)

9-(Prop-2-yn-1-yloxy)furo[3,2-g]chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves the regioselective access to 10-substituted-2H,8H-pyrano[2,3-f]chromen-2-ones. Researchers have investigated the gold-catalyzed intramolecular hydroarylation of readily available 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one derivatives at their C-8 congested position. By tuning the electronic and steric properties of the ligands, they achieved successful synthesis .

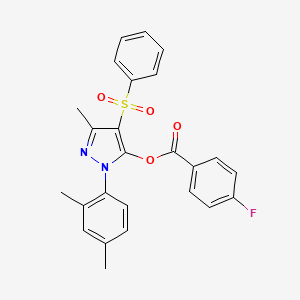

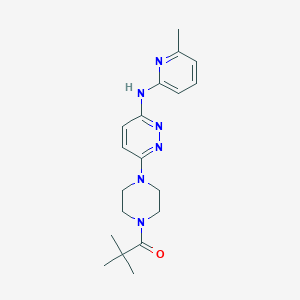

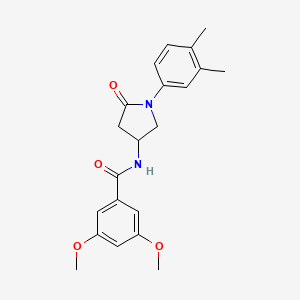

Molecular Structure Analysis

The molecular structure of 9-(Prop-2-yn-1-yloxy)furo[3,2-g]chromen-2-one consists of a furochromone core with a prop-2-yn-1-yloxy substituent. The compound’s backbone includes a fused furan and chromone ring system .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Organic Synthesis and Medicinal Chemistry

This compound serves as a versatile intermediate in organic synthesis. Its structure is conducive to further chemical modifications, making it valuable for constructing complex molecules. In medicinal chemistry, it can be used to synthesize novel drug candidates with potential therapeutic effects against various diseases due to its unique fused ring system which may interact with biological targets .

Material Science

In material science, the compound’s chromen-2-one moiety could be utilized in the development of organic semiconductors. These materials are crucial for creating flexible electronic devices, including organic light-emitting diodes (OLEDs) and solar cells .

Biological Probes

The alkyne group present in this compound allows for bioorthogonal reactions, making it an excellent candidate for designing biological probes. These probes can be used to study biological processes in real-time without interfering with the native biochemistry of the system .

Fluorescent Chemosensors

The compound’s structure suggests potential applications as a fluorescent chemosensor. It could be engineered to detect specific ions or molecules, providing valuable insights in environmental monitoring and diagnostic assays .

Catalysis

The propargyl ether moiety of this compound could be explored in catalysis research. It might act as a ligand or a reactant in various catalytic cycles, particularly in gold-catalyzed transformations, which are prominent in the synthesis of complex molecules .

Photodynamic Therapy

Given its chromen-2-one core, this compound might be investigated for use in photodynamic therapy (PDT). Compounds with similar structures have been used as photosensitizers to generate reactive oxygen species that can kill cancer cells upon light activation .

Nanotechnology

The unique structure of 9-(Prop-2-yn-1-yloxy)furo[3,2-g]chromen-2-one could be exploited in the field of nanotechnology. It may be used to functionalize nanoparticles, enhancing their properties for targeted drug delivery or imaging .

Chemical Education

Lastly, this compound can serve as an educational tool in chemical education, demonstrating principles of organic chemistry and synthesis. It provides a practical example of how different functional groups can be utilized in chemical reactions and product design .

Safety and Hazards

Refer to the provided MSDS for safety information.

Direcciones Futuras

Propiedades

IUPAC Name |

9-prop-2-ynoxyfuro[3,2-g]chromen-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O4/c1-2-6-16-14-12-10(5-7-17-12)8-9-3-4-11(15)18-13(9)14/h1,3-5,7-8H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCBGURBZUMTAPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(Prop-2-yn-1-yloxy)furo[3,2-g]chromen-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-ethylphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2918949.png)

![(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(5-nitrofuran-2-yl)methanone oxalate](/img/structure/B2918950.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-2-(pyridazin-3-yloxy)acetamide](/img/structure/B2918951.png)

![{1,1-dioxido-4-[4-(trifluoromethoxy)phenyl]-4H-1,4-benzothiazin-2-yl}(4-methylpiperidin-1-yl)methanone](/img/structure/B2918959.png)

![3-butyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2918963.png)

![N-[2-(phenethylsulfamoyl)ethyl]-piperonylamide](/img/structure/B2918964.png)

![6-(2-Phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-7H-purine](/img/structure/B2918967.png)